3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound with the molecular formula C5H4BrN5. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the bromination of 1H-pyrazolo[3,4-d]pyrimidin-6-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Typical reagents might include oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives .
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to alterations in cell signaling pathways, affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidines
Uniqueness
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its bromine substitution, which can influence its reactivity and biological activity. The bromine atom can be a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H4BrN5 |
---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H4BrN5/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H3,7,8,9,10,11) |
InChI Key |
ZXXVYNDYCSSYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC2=NNC(=C21)Br)N |
Origin of Product |
United States |
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